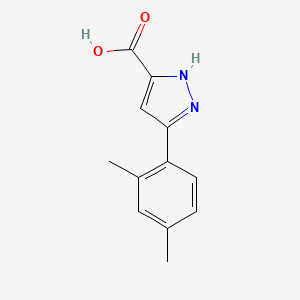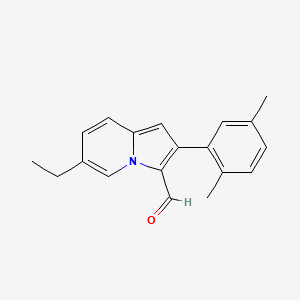
2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can vary greatly depending on the complexity of the molecule .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structures .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity with other substances. These properties can be determined through various laboratory experiments .科学的研究の応用
Antibacterial and Enzyme Inhibition Properties
Studies involving molecules bearing azomethine groups, which are structurally similar to the target compound, have demonstrated significant biological activities. For instance, N'-Substituted benzylidene derivatives have been synthesized using related compounds as precursors and evaluated for their antibacterial and anti-enzymatic activities. These molecules have shown potential in inhibiting bacterial growth and enzyme activities, indicating their potential application in developing new antimicrobial and pharmaceutical agents (Aziz‐ur‐Rehman et al., 2014).
Synthesis of Heterocyclic Compounds
The versatility of similar compounds in synthesizing heterocyclic compounds has been explored, with applications in creating novel organic materials that could serve as intermediates in pharmaceutical synthesis. For example, the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles involves the reaction of related aldehyde oximes with acetic anhydride, leading to heterocyclic compounds with potential biological activities (Potkin et al., 2009).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized, demonstrating selective sensitivity to benzaldehyde-based derivatives through luminescence sensing. This application could be significant in the development of new sensory materials for detecting specific chemical compounds, showcasing the broad utility of related structures in creating functional materials (Shi et al., 2015).
Synthesis of Pyrazolidine Derivatives
The intermolecular [3+2] cycloaddition of aldehydes with dimethylhydrazine has been employed to synthesize 1,2-dimethyl-3,5-diarylpyrazolidine-4-carboxylic acid derivatives. This methodology illustrates the synthetic utility of compounds with functionalities similar to the target compound in constructing pyrazolidine rings, which are crucial in various pharmacologically active compounds (Liu et al., 2000).
Chelating Activity and Metal Ion Extraction
Research into the chelating activity of phenolic polymers derived from related compounds has shown their potential in extracting metallic ions such as Co^2+, Fe^3+, and Ni^2+. This application is particularly relevant in environmental remediation and metal recovery processes, demonstrating the environmental applications of related chemical structures (Al-Mathkuri et al., 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(2,5-dimethylphenyl)-6-ethylindolizine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-4-15-7-8-16-10-18(19(12-21)20(16)11-15)17-9-13(2)5-6-14(17)3/h5-12H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWAONSHMSVSHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2C(=CC(=C2C=O)C3=C(C=CC(=C3)C)C)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)-6-ethylindolizine-3-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1351310.png)
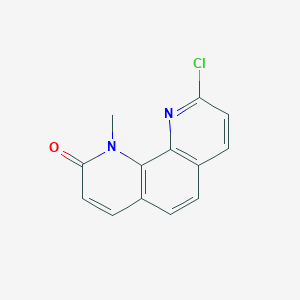
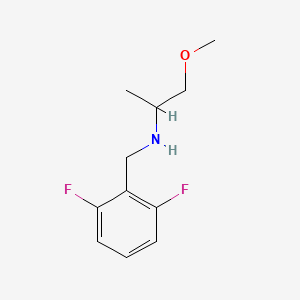
![4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B1351322.png)
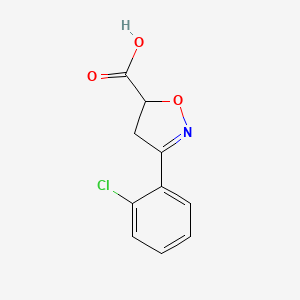
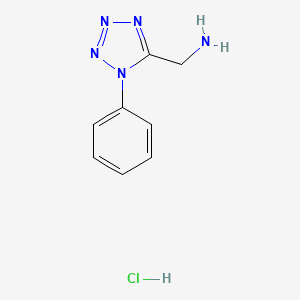
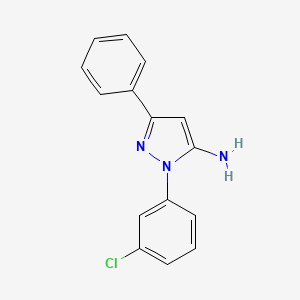
![3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1351333.png)

![3-(2-{[(4-Methylbenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile](/img/structure/B1351344.png)

![Methyl 3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B1351352.png)

